BenchChemオンラインストアへようこそ!

1,3-dimethyl-5-[(5-phenylfuran-2-yl)methylidene]-1,3-diazinane-2,4,6-trione

Mutant p53 Reactivation Fatty Acid Synthase Inhibition Target Selectivity

1,3-Dimethyl-5-[(5-phenylfuran-2-yl)methylidene]-1,3-diazinane-2,4,6-trione is a fully substituted barbituric acid (pyrimidine-2,4,6(1H,3H,5H)-trione) derivative featuring N1,N3-dimethylation and a 5-[(5-phenylfuran-2-yl)methylidene] exocyclic olefin. This achiral compound (MW 310.31 g/mol, logP 2.82, TPSA 52.7 Ų) belongs to the UCI-1001 series, a class of pyrimidine triones recently identified as correctors of oncogenic mutant p53 conformations.

Molecular Formula C17H14N2O4
Molecular Weight 310.309
CAS No. 301349-90-6
Cat. No. B2605860
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-dimethyl-5-[(5-phenylfuran-2-yl)methylidene]-1,3-diazinane-2,4,6-trione
CAS301349-90-6
Molecular FormulaC17H14N2O4
Molecular Weight310.309
Structural Identifiers
SMILESCN1C(=O)C(=CC2=CC=C(O2)C3=CC=CC=C3)C(=O)N(C1=O)C
InChIInChI=1S/C17H14N2O4/c1-18-15(20)13(16(21)19(2)17(18)22)10-12-8-9-14(23-12)11-6-4-3-5-7-11/h3-10H,1-2H3
InChIKeyPILZJLSRNNHUBZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1,3-Dimethyl-5-[(5-phenylfuran-2-yl)methylidene]-1,3-diazinane-2,4,6-trione (CAS 301349-90-6): A Pyrimidine Trione Scaffold for Mutant p53 Reactivation and Target Engagement Studies


1,3-Dimethyl-5-[(5-phenylfuran-2-yl)methylidene]-1,3-diazinane-2,4,6-trione is a fully substituted barbituric acid (pyrimidine-2,4,6(1H,3H,5H)-trione) derivative featuring N1,N3-dimethylation and a 5-[(5-phenylfuran-2-yl)methylidene] exocyclic olefin . This achiral compound (MW 310.31 g/mol, logP 2.82, TPSA 52.7 Ų) belongs to the UCI-1001 series, a class of pyrimidine triones recently identified as correctors of oncogenic mutant p53 conformations [1]. The compound is available as a screening compound (ChemDiv ID 3771-9683) and serves as a versatile entry point for structure–activity relationship (SAR) exploration around p53 reactivation, fatty acid synthase (FAS) inhibition, and related therapeutic target engagement [2].

Why Structural Analogs of 1,3-Dimethyl-5-[(5-phenylfuran-2-yl)methylidene]-1,3-diazinane-2,4,6-trione Cannot Be Interchanged: Substituent-Dependent Shifts in Target Profile


Superficially similar pyrimidine triones bearing a 5-phenylfuran-2-yl methylidene motif exhibit profoundly different biological profiles depending on the N-substitution pattern. Replacing the N1,N3-dimethyl groups with a larger N1-(3,5-dimethylphenyl) substituent shifts the primary target from p53 mutant conformations to the fatty acid synthase (FAS) thioesterase domain (Ki = 380 nM) [1]. Conversely, removing all N-alkyl groups (the unsubstituted barbituric acid analog, CAS 301203-47-4) abolishes the cell permeability required for intracellular target engagement . Within the UCI-1001 series itself, subtle changes to the furan or benzylidene portion produce IC50 values spanning from 0.4 µM to >30 µM in p53 mutant cell viability assays, demonstrating that even conservative isosteric replacements cannot preserve the desired cellular pharmacology [2]. Procurement without precise structural specification risks selecting a compound with an entirely different target engagement signature.

Quantitative Differentiation of 1,3-Dimethyl-5-[(5-phenylfuran-2-yl)methylidene]-1,3-diazinane-2,4,6-trione (301349-90-6) Against Closest Analogs


N1,N3-Dimethyl vs. N1-(3,5-Dimethylphenyl) Substitution: Target Selectivity Shift from p53 to FAS

The target compound, bearing N1,N3-dimethyl substituents, is a member of the UCI-1001 series and functions as a p53 mutant conformation corrector. In contrast, the closely related N1-(3,5-dimethylphenyl) analog (BDBM24984) is a potent FAS thioesterase domain inhibitor with a Ki of 380 nM [1]. The N1,N3-dimethyl substitution pattern preserves the p53-directed pharmacology observed across the UCI-1001 series, whereas the N1-aryl substitution redirects binding toward the FAS enzyme. This demonstrates that the N-substitution pattern acts as a binary switch for primary target engagement [2].

Mutant p53 Reactivation Fatty Acid Synthase Inhibition Target Selectivity

UCI Series Context: N1,N3-Dimethyl Substitution Delivers Mid-Range Cellular Potency Among Pyrimidine Trione Analogs

Within the UCI-1001 series, compounds bearing N1,N3-dimethyl substitution (e.g., UCI-1001, IC50 = 4.1 ± 0.71 µM; UCI-1014, IC50 = 4.5 ± 0.5 µM) consistently exhibit mid-range cellular potency in the TOV-112D p53-R175H cell viability assay, as reported in Table 1 of the primary UCI-1001 study [1]. The most potent analog, UCI-1002 (IC50 = 0.4 ± 0.10 µM), and the least potent, UCI-1050 (IC50 > 30 µM), define the dynamic range of this chemotype [2]. The N1,N3-dimethyl scaffold thus provides a balanced profile—sufficient cellular activity for target engagement studies without the potential toxicity or off-target effects associated with the sub-micromolar analogs.

Structure-Activity Relationship Cellular Viability p53 Mutant

Physicochemical Differentiation: N1,N3-Dimethyl Substitution Optimizes logP and Hydrogen Bond Acceptor Count Relative to Unsubstituted Analog

The N1,N3-dimethyl substitution of the target compound (logP 2.82, TPSA 52.7 Ų, 7 hydrogen bond acceptors) enhances membrane permeability relative to the unsubstituted analog 5-[(5-phenylfuran-2-yl)methylidene]-1,3-diazinane-2,4,6-trione (CAS 301203-47-4, MW 282.25 g/mol), which possesses two additional hydrogen bond donors (NH groups) and a correspondingly higher TPSA . The methyl groups cap the hydrogen bond donor capacity, reducing desolvation penalty and improving passive diffusion. This is consistent with the observation that unsubstituted barbituric acid derivatives generally exhibit poor intracellular target engagement unless N-alkylated [1].

Physicochemical Properties Drug-likeness Permeability

Recommended Research and Procurement Applications for 1,3-Dimethyl-5-[(5-phenylfuran-2-yl)methylidene]-1,3-diazinane-2,4,6-trione (301349-90-6)


Mutant p53 Reactivation Screening and SAR Profiling

This compound is a validated member of the UCI-1001 pyrimidine trione series, which has been shown to reinstate wild-type p53 activities—including DNA binding, target gene activation, and induction of cell death—in p53 mutant cancer cell lines [1]. The N1,N3-dimethyl scaffold delivers a mid-range cellular IC50 (~4 µM in TOV-112D p53-R175H cells), making it an ideal reference compound for SAR expansion, scaffold hopping, and selectivity profiling against other p53 mutant backgrounds (e.g., G245S, R273H). Researchers should use this compound as a benchmark when screening new pyrimidine trione analogs for p53 corrector activity, with confirmation via cellular thermal shift assays (CETSA) and conformation-specific immunofluorescence as described in the primary UCI-1001 study [2].

Negative Control for FAS Thioesterase Inhibition Studies

Because the closely related N1-(3,5-dimethylphenyl) analog (BDBM24984) is a potent FAS thioesterase inhibitor (Ki = 380 nM) [3], the N1,N3-dimethyl compound can serve as a selectivity control to confirm that observed FAS inhibition is substituent-dependent. In FAS biochemical and cellular assays, this compound should exhibit substantially weaker activity—if any—compared to the N1-aryl analog, providing a clean negative control for target engagement studies focused on the fatty acid synthase pathway.

Cell Permeability Benchmarking: N-Alkylated vs. Unsubstituted Barbituric Acids

The target compound (logP 2.82, 0 H-bond donors) can be used as a permeable probe in parallel artificial membrane permeability assays (PAMPA) or Caco-2 monolayer transport studies, with the unsubstituted analog (CAS 301203-47-4, 2 H-bond donors) serving as the low-permeability comparator . This pair enables quantitative measurement of the permeability enhancement conferred by N1,N3-dimethylation and can guide the design of cell-permeable barbituric acid derivatives for intracellular target engagement.

Chemical Biology Tool for p53 Conformation-Specific Probe Development

Given that the UCI-1001 series compounds alter mutant p53 conformation as demonstrated by differential scanning fluorometry, conformation-specific immunofluorescence (PAb240/PAb1620), and CETSA [4], this compound can be used as a starting scaffold for developing fluorescent or biotinylated probes to study mutant p53 folding dynamics in live cells. Its mid-range potency ensures that conformational effects can be observed without rapid induction of apoptosis, which would complicate real-time imaging studies.

Quote Request

Request a Quote for 1,3-dimethyl-5-[(5-phenylfuran-2-yl)methylidene]-1,3-diazinane-2,4,6-trione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.